An In-depth Technical Guide to N-(Diphenylmethylene)glycine tert-butyl Ester: Core Properties and Synthetic Applications
An In-depth Technical Guide to N-(Diphenylmethylene)glycine tert-butyl Ester: Core Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Diphenylmethylene)glycine tert-butyl ester is a cornerstone reagent in modern organic synthesis, primarily serving as a protected glycine equivalent for the asymmetric synthesis of a wide array of non-proteinogenic α-amino acids.[1] Its unique structure, featuring a sterically demanding diphenylmethylene (benzhydrylidene) group protecting the amine and a tert-butyl group protecting the carboxylic acid, facilitates the generation of a stable enolate. This enolate can undergo diastereoselective alkylation, aldol, and Michael addition reactions. Subsequent deprotection under acidic conditions yields the desired α-amino acid, making this compound an invaluable tool in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its fundamental properties, spectral data, and key experimental protocols for its synthesis and application.
Core Properties
The fundamental chemical and physical properties of N-(Diphenylmethylene)glycine tert-butyl ester are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.
Identifiers and Chemical Structure
| Property | Value |
| CAS Number | 81477-94-3[2] |
| Molecular Formula | C₁₉H₂₁NO₂[2] |
| Molecular Weight | 295.38 g/mol [3] |
| IUPAC Name | tert-butyl 2-[(diphenylmethylidene)amino]acetate[4] |
| Synonyms | tert-Butyl (diphenylmethyleneamino)acetate, (Benzhydrylideneamino)acetic acid tert-butyl ester, Dpm-Gly-OtBu[3] |
| InChI | InChI=1S/C19H21NO2/c1-19(2,3)22-17(21)14-20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
| SMILES | CC(C)(C)OC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2[4] |
Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white powder, crystals, or chunks. |
| Melting Point | 114-116 °C[3][5] |
| Boiling Point | 377.5 ± 34.0 °C (Predicted) |
| Solubility | Soluble in organic solvents like dichloromethane and ethyl acetate; limited solubility in water. |
| Purity/Assay | Typically ≥98% (HPLC)[5][6] |
| Storage | Store at room temperature (10°C - 25°C), keep dry, and under an inert atmosphere (e.g., Nitrogen). Protect from light and moisture.[3] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of N-(Diphenylmethylene)glycine tert-butyl ester.
NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm | Description |
| ¹H NMR | CDCl₃ | 7.57-7.29 (m, 6H), 7.16 (t, 1H), 6.95 (d, 2H), 6.76 (d, 2H) | Aromatic protons of the diphenylmethylene group. |
| 4.12 (s, 2H) | Methylene protons (-CH₂-). | ||
| 1.45 (s, 9H) | Methyl protons of the tert-butyl group. | ||
| ¹³C NMR | CDCl₃ | 171.1, 170.2 | Carbonyl carbon (C=O) and Imine carbon (C=N). |
| 141.7, 139.2, 136.1, 134.4, 130.3, 128.7, 128.6, 128.3, 128.0, 127.6, 126.4 | Aromatic carbons. | ||
| 81.6 | Quaternary carbon of the tert-butyl group. | ||
| 66.9 | Methylene carbon (-CH₂-). | ||
| 28.0 | Methyl carbons of the tert-butyl group. |
Note: NMR peak assignments can vary slightly based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
FTIR spectroscopy can be used to identify key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2970 | C-H stretch (aliphatic) |
| ~1740 | C=O stretch (ester) |
| ~1625 | C=N stretch (imine) |
| ~1440, ~1490 | C=C stretch (aromatic) |
| ~1150 | C-O stretch (ester) |
Experimental Protocols & Workflows
This section details the methodologies for the synthesis of the title compound and its subsequent use in the asymmetric synthesis of α-amino acids.
Synthesis of N-(Diphenylmethylene)glycine tert-butyl Ester
The most common synthesis route involves the condensation of benzophenone imine with a glycine tert-butyl ester equivalent.[7]
dot
Caption: General workflow for the synthesis of the title compound.
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), add benzophenone imine (1.0 eq.) and a suitable aprotic solvent such as dichloromethane or toluene.
-
Addition of Base: Add a mild base such as triethylamine (1.1 eq.) or potassium carbonate.
-
Addition of Ester: Slowly add tert-butyl bromoacetate or chloroacetate (1.0-1.1 eq.) to the stirring mixture.
-
Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be applied to drive the reaction to completion.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is typically purified by recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes, or by silica gel column chromatography to yield a white to off-white solid.[8]
Asymmetric Alkylation via Phase-Transfer Catalysis
A primary application of this reagent is in the enantioselective synthesis of α-amino acids using chiral phase-transfer catalysts.[9][10]
dot
Caption: Workflow for asymmetric alkylation and subsequent deprotection.
Methodology:
-
Reaction Setup: In a reaction vessel, dissolve N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq.), the desired alkylating agent (e.g., benzyl bromide, 1.1 eq.), and a chiral phase-transfer catalyst (0.01-0.1 mol%) in an appropriate organic solvent like toluene.[9]
-
Addition of Base: Cool the mixture (e.g., to 0°C or lower for higher selectivity) and add a strong aqueous base, such as 50% potassium hydroxide solution, with vigorous stirring.
-
Reaction: Maintain the temperature and stir vigorously for several hours until the reaction is complete as monitored by TLC.
-
Workup: Allow the mixture to warm to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alkylated product can be purified by chromatography if necessary.
Deprotection to Yield the Free Amino Acid
The final step involves the acidic hydrolysis of both the imine and the tert-butyl ester protecting groups.
Methodology:
-
Dissolution: Dissolve the crude or purified alkylated intermediate in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether.
-
Acidification: Add an aqueous solution of a strong acid, such as 1-3 M hydrochloric acid (HCl) or a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).[11]
-
Hydrolysis: Stir the biphasic mixture vigorously at room temperature for several hours. The hydrolysis of the imine forms benzophenone, and the cleavage of the tert-butyl ester releases isobutylene and the free carboxylic acid.
-
Workup: After the reaction is complete, separate the aqueous layer containing the amino acid hydrochloride salt. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove the benzophenone by-product.
-
Isolation: The free amino acid can be isolated from the aqueous solution by neutralization with a base (e.g., pyridine or an ion-exchange resin) followed by crystallization or lyophilization.
Applications in Drug Discovery and Development
The primary utility of N-(Diphenylmethylene)glycine tert-butyl ester lies in its capacity to generate structurally diverse, unnatural α-amino acids. These building blocks are crucial in peptidomimetics and the synthesis of complex pharmaceutical agents. By enabling precise control over stereochemistry at the α-carbon, this reagent allows for the systematic exploration of structure-activity relationships (SAR) in drug candidates. Its use has been documented in the synthesis of precursors to various therapeutic agents, including enzyme inhibitors and receptor modulators. While some vendors list it as a dye for biological research, its predominant and well-documented application is as a synthetic intermediate.[4][6]
Safety and Handling
According to Safety Data Sheets (SDS), N-(Diphenylmethylene)glycine tert-butyl ester is not classified as hazardous under the 2012 OSHA Hazard Communication Standard. However, it may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. It is noted to be moisture-sensitive.[5]
References
- 1. N-(Diphenylmethylene)glycine tert-butyl ester | C19H21NO2 | CID 688171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. biosynth.com [biosynth.com]
- 4. N-(Diphenylmethylene)glycine tert-butyl ester, 99% 1 g | Request for Quote [thermofisher.com]
- 5. Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
